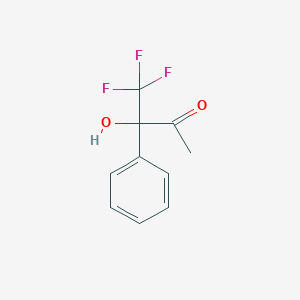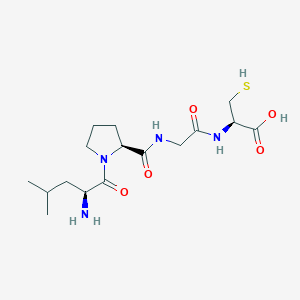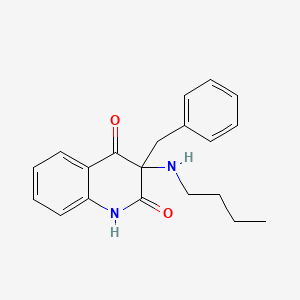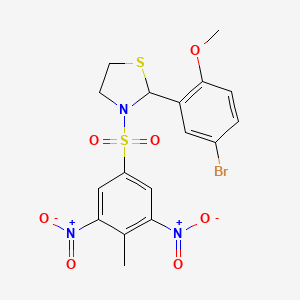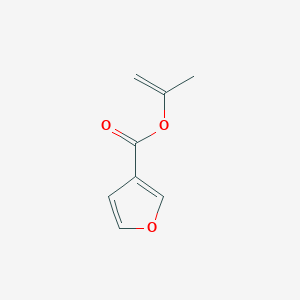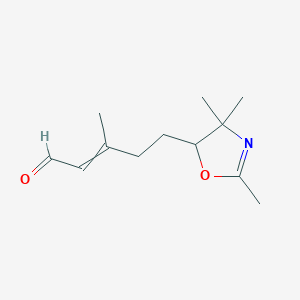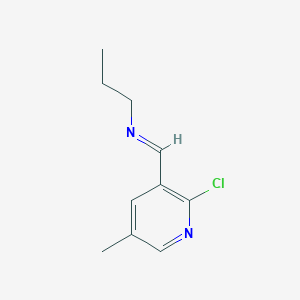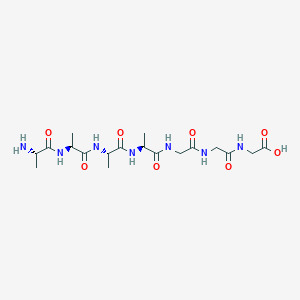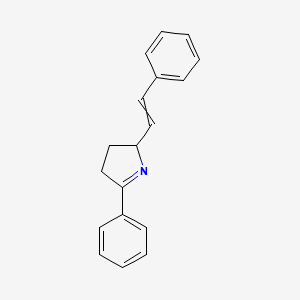
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with phenylhydrazine in the presence of a suitable catalyst to form the desired pyrrole derivative. The reaction conditions typically include:
Catalyst: Palladium or copper-based catalysts
Solvent: Toluene or ethanol
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 1 atm pressure.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Fully saturated pyrrole derivatives
Substitution: Brominated or nitrated pyrrole derivatives
科学研究应用
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2-Phenylethylamine: A simple amine with a phenylethyl group.
Phenylpyrrole: A pyrrole derivative with a phenyl group.
2-Phenylindole: An indole derivative with a phenyl group.
Uniqueness
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
389091-95-6 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC 名称 |
5-phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2 |
InChI 键 |
GHXQPDOYLUVYSF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1C=CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


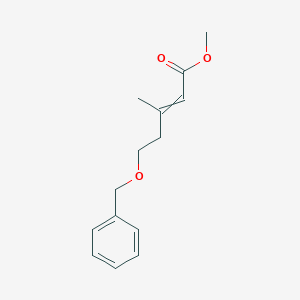
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

